molecular formula C7H3BrClN B1524124 2-Bromo-3-chlorobenzonitrile CAS No. 1031929-33-5

2-Bromo-3-chlorobenzonitrile

Cat. No. B1524124
CAS RN: 1031929-33-5
M. Wt: 216.46 g/mol
InChI Key: DVMBZTNBWVDWBX-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN . It has a molecular weight of 216.46 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

One of the methods for synthesizing similar compounds involves a one-step synthesis from 2-chlorotoluene via ammoxidation . A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for this synthesis . The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD to identify the molecular structural changes of the catalysts .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-chlorobenzonitrile is 1S/C7H3BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H . The InChI Key is DVMBZTNBWVDWBX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-3-chlorobenzonitrile is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Safety and Hazards

2-Bromo-3-chlorobenzonitrile is associated with several hazard statements including H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

properties

IUPAC Name

2-bromo-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMBZTNBWVDWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679248
Record name 2-Bromo-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chlorobenzonitrile

CAS RN

1031929-33-5
Record name 2-Bromo-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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